molecular formula C13H14OS2 B428833 Bis(4,5-dimethyl-3-thienyl)methanone

Bis(4,5-dimethyl-3-thienyl)methanone

Cat. No.: B428833
M. Wt: 250.4g/mol
InChI Key: XKUBMDZHUGSLPT-UHFFFAOYSA-N
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Description

Bis(4,5-dimethyl-3-thienyl)methanone is a symmetrical ketone derivative featuring two 3-thienyl groups substituted with methyl groups at the 4- and 5-positions of the thiophene rings. The compound’s structure (Fig. 1) is characterized by a central carbonyl group flanked by two electron-rich heteroaromatic systems.

Properties

Molecular Formula

C13H14OS2

Molecular Weight

250.4g/mol

IUPAC Name

bis(4,5-dimethylthiophen-3-yl)methanone

InChI

InChI=1S/C13H14OS2/c1-7-9(3)15-5-11(7)13(14)12-6-16-10(4)8(12)2/h5-6H,1-4H3

InChI Key

XKUBMDZHUGSLPT-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1C(=O)C2=CSC(=C2C)C)C

Canonical SMILES

CC1=C(SC=C1C(=O)C2=CSC(=C2C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analog: PD81,723

Compound Name: (2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD81,723) Key Differences:

  • Substituents : PD81,723 contains one 4,5-dimethylthienyl group and one 3-(trifluoromethyl)phenyl group, compared to the two thienyl groups in the target compound.
  • Amino Group: PD81,723 includes a critical 2-amino substituent on the thiophene ring, which is absent in Bis(4,5-dimethyl-3-thienyl)methanone.

Functional Implications :

  • PD81,723 acts as an adenosine A1 receptor allosteric enhancer, with its activity dependent on the 2-amino group and keto carbonyl .
  • The amino group enables intramolecular hydrogen bonding, stabilizing the active conformation for receptor interaction .

Activity Data :

Property PD81,723 This compound
Receptor Binding Enhances adenosine A1 binding No reported receptor activity
Competitive Antagonism Moderate (Ki ≈ 1–10 μM) Not studied

Positional Isomer: Bis(2,5-dimethyl-3-thienyl)methanone

Compound Name: Bis(2,5-dimethyl-3-thienyl)methanone Key Differences:

  • Methyl Group Position : The methyl groups are at the 2- and 5-positions of the thiophene rings, altering electronic conjugation compared to the 4,5-dimethyl substitution .

Implications :

  • Electronic effects (e.g., HOMO-LUMO gap) could differ due to altered conjugation pathways, impacting applications in optoelectronics.

Heteroaromatic Methanones in Materials Science

Compound Example: Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone (Px2BP) Key Differences:

  • Acceptor Groups: Px2BP uses phenoxazine-based benzophenone acceptors, whereas this compound relies on thiophene donors.

Functional Implications :

  • Px2BP and analogs exhibit thermally activated delayed fluorescence (TADF) with high quantum yields (ΦPL > 20%) in OLEDs .
  • The target compound’s thiophene groups may favor charge transport in organic field-effect transistors (OFETs) but lack the donor-acceptor architecture required for TADF.

Thermal Stability Comparison

Compound Example: Di(1H-tetrazol-5-yl)methanone oxime Key Data:

  • Decomposition temperature: 288.7°C (tetrazolyl methanone) vs. 247.6°C (hydrazonometh-ylene bis-tetrazole) .
  • This compound’s stability is unreported but likely influenced by thiophene’s inherent thermal robustness.

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